KGP94

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

KGP94 es un inhibidor de molécula pequeña de la enzima catepsina L, que es una cisteína proteasa lisosomal. La catepsina L juega un papel crucial en la degradación de proteínas dentro del lisosoma y está implicada en varias condiciones patológicas, incluida la metástasis del cáncer. This compound ha demostrado potencial como agente antimetastásico al inhibir la actividad de la catepsina L, reduciendo así las capacidades invasivas y migratorias de las células cancerosas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

KGP94 se puede sintetizar a través de múltiples rutas sintéticas. Un método eficiente implica cuatro pasos consecutivos comenzando con cloruro de 3-bromobenzoílo. Los pasos clave incluyen:

Formación de amida de Weinreb: La reacción del cloruro de 3-bromobenzoílo con una amida de Weinreb para formar un compuesto de amida intermedio.

Reacción de Grignard: Acoplamiento de la amida intermedia con un reactivo de Grignard, como el bromuro de 3-metoxifenilmagnesio, para formar el producto deseado.

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y la escalabilidad del proceso de producción .

Análisis De Reacciones Químicas

Biochemical Reactions and Mechanism

KGP94's primary mode of action involves binding to the active site of CTSL, forming a transient covalent bond with the thiolate moiety of Cys25 . Key biochemical reactions:

In vitro studies demonstrate IC50 values of 189–202 nM for CTSL inhibition .

Metabolic Pathways and Transformations

This compound interacts with cellular pathways, primarily affecting the Wnt/β-catenin signaling cascade . Key metabolic reactions:

Chemical Stability and Reactivity

This compound exhibits stability under controlled conditions but undergoes specific chemical transformations:

Aplicaciones Científicas De Investigación

Key Applications

- Inhibition of Tumor Growth

-

Suppression of Metastasis

- Research Findings : this compound has demonstrated efficacy in reducing the metastatic potential of breast (MDA-MB-231) and prostate (PC-3ML) cancer cells. Under both normal and aberrant microenvironmental conditions (hypoxia and acidosis), treatment with this compound resulted in marked reductions in cell migration and invasion .

-

Anti-Angiogenic Properties

- In Vitro Studies : Treatment with this compound led to significant decreases in endothelial cell sprouting, migration, tube formation, and proliferation. These findings indicate that this compound not only affects cancer cells directly but also impacts the surrounding vasculature critical for tumor growth .

- Therapeutic Utility in Combination Treatments

Data Table: Summary of Research Findings on this compound

Mecanismo De Acción

KGP94 ejerce sus efectos inhibiendo la actividad de la catepsina L. El mecanismo implica la formación de un enlace covalente transitorio entre el grupo tiocarbonilo de this compound y la porción tiolada del residuo de cisteína del sitio activo de la enzima. Esta inhibición es dependiente del tiempo, reversible y competitiva, lo que lleva a una disminución de la actividad de la catepsina L. Al inhibir la catepsina L, this compound impide la degradación de los componentes de la matriz extracelular, reduciendo así la invasión y la migración de las células cancerosas .

Comparación Con Compuestos Similares

KGP94 es único en comparación con otros inhibidores de la catepsina L debido a su alta selectividad y potencia. Los compuestos similares incluyen:

E64: Un inhibidor potente e irreversible de la catepsina L, pero menos selectivo en comparación con this compound.

Z-FY-CHO: Un inhibidor reversible de la catepsina L con selectividad moderada.

CA-074: Un inhibidor selectivo de la catepsina B, a menudo comparado con los inhibidores de la catepsina L por su especificidad

This compound destaca por su capacidad de inhibir la catepsina L tanto en condiciones microambientales normales como aberrantes, lo que lo convierte en un candidato prometedor para la terapia antimetastásica .

Actividad Biológica

KGP94, chemically known as 3-bromophenyl-3-hydroxyphenyl-ketone thiosemicarbazone, is a small molecule inhibitor primarily targeting Cathepsin L (CTSL), an enzyme implicated in cancer metastasis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.

This compound functions as a reversible competitive inhibitor of CTSL. It binds to the active site of the enzyme, thereby inhibiting its proteolytic activity. This inhibition is crucial as CTSL plays a significant role in tumor cell invasion and migration, particularly under conditions of hypoxia and acidic pH—common features of the tumor microenvironment that enhance metastatic potential .

Prostate and Breast Cancer

Research has demonstrated that this compound significantly reduces the invasive capabilities of prostate (PC-3ML) and breast cancer (MDA-MB-231) cells. In vitro studies revealed that treatment with this compound led to a marked decrease in cell migration and invasion under both normal and aberrant microenvironmental conditions .

Table 1: In Vitro Effects of this compound on Cancer Cell Lines

| Cell Line | Treatment Concentration | Migration Reduction (%) | Invasion Reduction (%) |

|---|---|---|---|

| PC-3ML | 10 µM | 65% | 70% |

| MDA-MB-231 | 25 µM | 60% | 65% |

In Vivo Studies

In vivo experiments further corroborated the anti-metastatic properties of this compound. Mice injected with PC-3ML cells and subsequently treated with this compound showed a 65% reduction in metastatic tumor burden compared to untreated controls. Histological analyses confirmed that this reduction was associated with decreased tumor growth and improved survival rates .

Bone Metastasis Model

In a prostate cancer bone metastasis model, this compound also demonstrated efficacy by reducing osteoclast formation and bone resorption, which are critical factors in bone metastasis progression. The treatment downregulated NFκB signaling pathways associated with osteoclastogenesis, indicating its potential to mitigate skeletal-related events in advanced prostate cancer .

Clinical Relevance

Several case studies have highlighted the clinical relevance of this compound as a promising therapeutic agent. For instance, a study indicated that this compound's inhibition of CTSL could be pivotal in managing metastatic disease progression, particularly in patients with advanced prostate cancer . Furthermore, ongoing research aims to enhance the solubility of this compound through prodrug formulations like KGP420, facilitating its application in clinical settings .

Propiedades

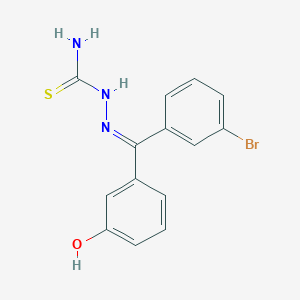

Fórmula molecular |

C14H12BrN3OS |

|---|---|

Peso molecular |

350.24 g/mol |

Nombre IUPAC |

[(Z)-[(3-bromophenyl)-(3-hydroxyphenyl)methylidene]amino]thiourea |

InChI |

InChI=1S/C14H12BrN3OS/c15-11-5-1-3-9(7-11)13(17-18-14(16)20)10-4-2-6-12(19)8-10/h1-8,19H,(H3,16,18,20)/b17-13+ |

Clave InChI |

ZDBKSZKTCPOBFR-GHRIWEEISA-N |

SMILES isomérico |

C1=CC(=CC(=C1)O)/C(=N/NC(=S)N)/C2=CC(=CC=C2)Br |

SMILES canónico |

C1=CC(=CC(=C1)O)C(=NNC(=S)N)C2=CC(=CC=C2)Br |

Sinónimos |

KGP94 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.